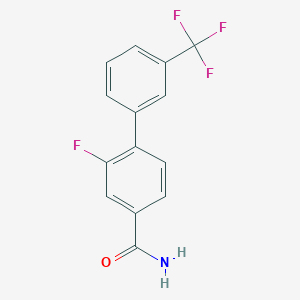![molecular formula C10H9N3O2S B1450797 (2E)-2-ciano-N-[(1E)-(metoxiimino)metil]-3-(tiofen-2-il)prop-2-enamida CAS No. 303995-03-1](/img/structure/B1450797.png)
(2E)-2-ciano-N-[(1E)-(metoxiimino)metil]-3-(tiofen-2-il)prop-2-enamida
Descripción general
Descripción
The compound “(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enamide” is an organic compound containing a cyano group (-CN), a methoxyimino group (-N=OCH3), and a thiophen-2-yl group . The presence of these functional groups suggests that this compound may have interesting chemical properties and reactivity.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These can include properties like melting point, boiling point, solubility, and stability. Without specific experimental data, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound .Aplicaciones Científicas De Investigación
Síntesis Heterocíclica
Los derivados de cianoacetamida son fundamentales en la síntesis de compuestos heterocíclicos debido a sus grupos carbonilo y ciano reactivos. Estos grupos están bien posicionados para reaccionar con reactivos bidentados, formando una variedad de estructuras heterocíclicas. El compuesto en cuestión puede servir como precursor para sintetizar nuevas unidades heterocíclicas con posibles actividades biológicas .
Actividad Biológica
Las diversas actividades biológicas de los derivados de cianoacetamida han despertado un interés significativo. Se han estudiado por su potencial como agentes quimioterapéuticos, con investigaciones que se centran en la síntesis de compuestos biológicamente activos a partir de estos derivados .
Aplicaciones Fungicidas
Los derivados de 2-ciano-N-[(metoxiimino)metil]-3-(2-tienil)acrilamida se han sintetizado y evaluado por sus actividades fungicidas. Los estudios han demostrado que ciertas modificaciones estructurales pueden conducir a compuestos con fuertes propiedades fungicidas contra patógenos como el mildiu velloso del pepino .
Síntesis de Moléculas Bioactivas
La capacidad del compuesto para sufrir diversas reacciones lo convierte en un intermedio valioso en la síntesis de moléculas bioactivas. Por ejemplo, puede reaccionar con cloruros de hidrazonilo para formar estructuras de aminopirazol, que son precursores de derivados de pirazolo[3,4-d]1,2,3-triazina con posibles aplicaciones farmacológicas .
Investigación Quimioterapéutica
Los derivados de cianoacetamida se utilizan en el desarrollo de agentes quimioterapéuticos. Su versatilidad estructural permite la creación de compuestos que pueden probarse para propiedades anticancerígenas, contribuyendo al campo de la investigación del cáncer .
Química Agrícola
En química agrícola, los derivados del compuesto se exploran por su potencial para proteger los cultivos de enfermedades fúngicas. Modificando la estructura, los investigadores buscan mejorar la actividad fungicida y desarrollar productos químicos agrícolas más efectivos .
Mecanismo De Acción
The mechanism of action of CMT is still not fully understood. However, it is believed that the thiophene ring is responsible for the compound’s biological activity. The thiophene ring is believed to interact with enzymes and other proteins in the body, which in turn can lead to a variety of effects. The nitrile group is also believed to play a role in the compound’s biological activity, although its exact mechanism is still unknown.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMT have yet to be fully explored. However, preliminary studies have shown that CMT has the potential to interact with various enzymes and proteins in the body. This interaction can lead to a variety of effects, including the inhibition of certain enzymes, the stimulation of certain proteins, and the modulation of certain pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CMT in lab experiments include its high yield of synthesis, its low cost, and its potential for use in a variety of scientific applications. However, there are some limitations to using CMT in lab experiments. For example, the exact mechanism of action of CMT is still not fully understood, making it difficult to predict the exact effects of the compound. Additionally, CMT is a relatively new compound, and there is still much to be learned about its properties and potential applications.
Direcciones Futuras
The potential future directions for CMT research include further exploration of its biochemical and physiological effects, as well as its potential applications in materials science and drug design. Additionally, further research into the exact mechanism of action of CMT could lead to a better understanding of the compound’s potential uses. Finally, further research into the synthesis of CMT could lead to more efficient and cost-effective methods of production.
Safety and Hazards
Propiedades
IUPAC Name |
(E)-2-cyano-N-[(E)-methoxyiminomethyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-15-13-7-12-10(14)8(6-11)5-9-3-2-4-16-9/h2-5,7H,1H3,(H,12,13,14)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYRPCYRYGHODV-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)C(=CC1=CC=CS1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/NC(=O)/C(=C/C1=CC=CS1)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



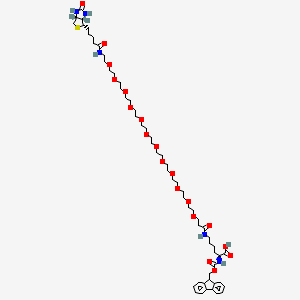
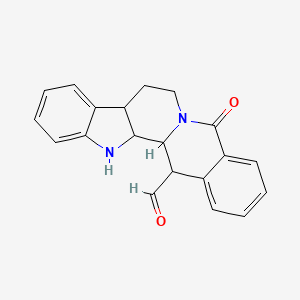

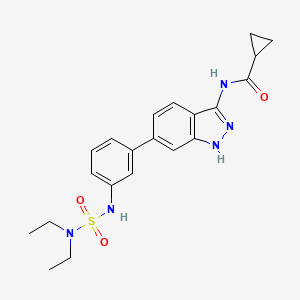
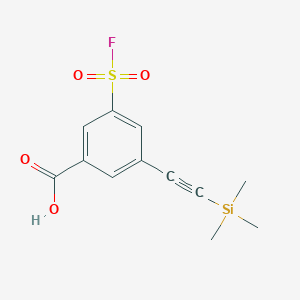
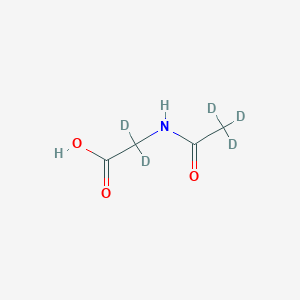


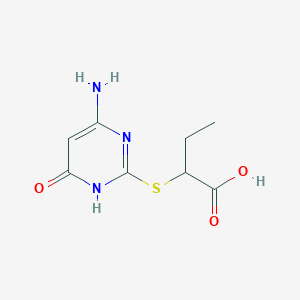



![2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone](/img/structure/B1450736.png)
